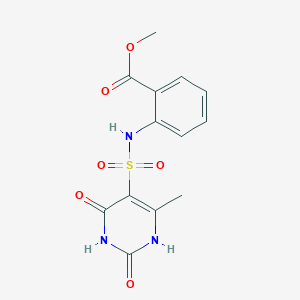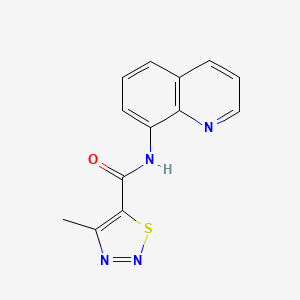
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and thiadiazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized using conventional methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
4-メチル-N-(キノリン-8-イル)-1,2,3-チアゾール-5-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってキノリンN-オキシドが生成される場合があり、還元によってジヒドロキノリン誘導体が生成される場合があります。 .
4. 科学研究における用途
4-メチル-N-(キノリン-8-イル)-1,2,3-チアゾール-5-カルボキサミドは、いくつかの科学研究用途があります。
科学的研究の応用
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
4-メチル-N-(キノリン-8-イル)-1,2,3-チアゾール-5-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノリン環はDNAにインターカレーションする可能性があり、チアゾール環はタンパク質中のアミノ酸残基と水素結合を形成することができます。 この二重の相互作用は、生物学的プロセスを阻害し、この化合物の観測された効果につながります。 .
類似化合物との比較
類似化合物
4-メチル-N-(キノリン-8-イル)ベンズアミド: 構造は似ていますが、チアゾール環がありません。
4-メチル-N-(キノリン-8-イル)ベンゾチアゾール: チアゾール環の代わりにベンゾチアゾール環が含まれています。
4-メチル-N-(キノリン-8-イル)ベンゾオキサゾール: チアゾール環の代わりにベンゾオキサゾール環が含まれています。
独自性
4-メチル-N-(キノリン-8-イル)-1,2,3-チアゾール-5-カルボキサミドのチアゾール環の存在は、他の類似化合物とは異なる独自の電子特性と立体特性を与えます。 これは、特定の生物学的標的との相互作用や電子特性を必要とする用途において特に有用です。 .
特性
分子式 |
C13H10N4OS |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
4-methyl-N-quinolin-8-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c1-8-12(19-17-16-8)13(18)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-7H,1H3,(H,15,18) |
InChIキー |
IKJKBYKBDSNRTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B11293963.png)
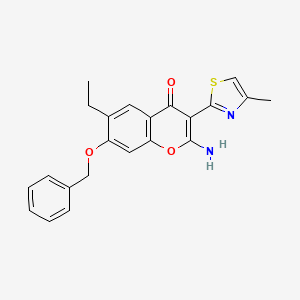
![2,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11293980.png)
![2-({4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11293986.png)
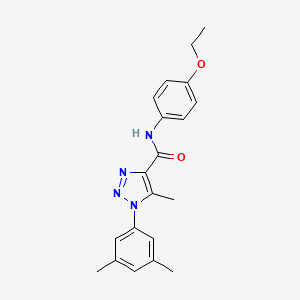
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pentanamide](/img/structure/B11293993.png)
![2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide](/img/structure/B11293994.png)
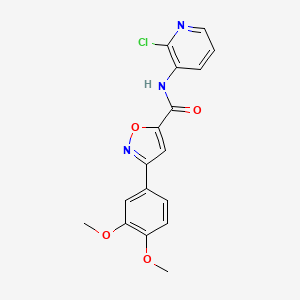
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11293998.png)
![N-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11294011.png)
![N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide](/img/structure/B11294019.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11294022.png)
![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11294025.png)
